N-(1H-indazol-6-yl)thiourea - 99055-55-7

N-(1H-indazol-6-yl)thiourea

Catalog Number: EVT-378942
CAS Number: 99055-55-7
Molecular Formula: C8H8N4S
Molecular Weight: 192.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-(1H-indazol-6-yl)thiourea” is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is a solid substance with a melting point of 207°C .

Synthesis Analysis

The synthesis of indazole derivatives, such as “N-(1H-indazol-6-yl)thiourea”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for “N-(1H-indazol-6-yl)thiourea” is 1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H, (H,10,12) (H3,9,11,13) .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(1H-indazol-6-yl)thiourea” are not mentioned in the search results, indazole derivatives in general have been synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions .

Physical And Chemical Properties Analysis

“N-(1H-indazol-6-yl)thiourea” is a solid substance with a melting point of 207°C . It has a molecular weight of 192.24 .

  • Compound Description: This series of compounds, including derivatives such as 8r, are potent FLT3 inhibitors designed based on the structural optimization of previous inhibitors. These compounds exhibit strong inhibitory activity against FLT3 and its mutants, with 8r demonstrating nanomolar IC50 values and high selectivity profiles against a panel of 42 protein kinases. []
  • Relevance: While these compounds differ significantly from N-(1H-indazol-6-yl)thiourea in their core structure, they share the common feature of a 1H-indazol-6-yl moiety. This shared feature suggests potential exploration of similar substitutions and modifications on the thiourea group in N-(1H-indazol-6-yl)thiourea, as they might influence FLT3 inhibitory activity based on the structure-activity relationships observed in the benzamide and phenyl urea series. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: CFI-400945 is a potent and orally active Polo-like kinase 4 (PLK4) inhibitor. This compound emerged from a research effort focusing on improving drug-like properties and incorporating specific stereochemistry. []
  • Relevance: Similar to N-(1H-indazol-6-yl)thiourea, CFI-400945 contains the 1H-indazol-6-yl group. This shared structural element suggests that exploring modifications at the 2-position of the indazole ring, as seen in CFI-400945, could be relevant for modulating biological activity in N-(1H-indazol-6-yl)thiourea. []

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

  • Compound Description: This group of compounds acts as potent PLK4 inhibitors, featuring a more concise structure compared to earlier generations. These were designed using a scaffold hopping strategy and compound 14i emerged as a potent PLK4 inhibitor with excellent in vitro activity, capable of disrupting centriole replication and inducing apoptosis in breast cancer cells. [, ]
  • Relevance: The presence of the 1H-indazol-6-yl moiety in both these derivatives and N-(1H-indazol-6-yl)thiourea highlights a potential structure-activity relationship. Investigating the effects of incorporating arylvinyl and pyrimidine substituents, as seen in these derivatives, on the thiourea group of N-(1H-indazol-6-yl)thiourea could be valuable for enhancing its biological activity. [, ]

2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide

  • Compound Description: This compound is a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It exhibits high affinity for MCHr1 and effectively inhibits MCH-mediated Ca2+ release. This compound demonstrated promising results in preclinical studies for obesity treatment. []
  • Relevance: Both this compound and N-(1H-indazol-6-yl)thiourea share the 1H-indazol-6-yl unit, specifically substituted at the nitrogen in the 1-position. The variations in substituents at this position in the MCHr1 antagonist could offer insights into modifying N-(1H-indazol-6-yl)thiourea for modulating its activity or exploring different targets. []

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: This series of compounds represents a class of potent PLK4 inhibitors. These compounds emerged from lead generation efforts involving virtual screening and structure-based design, leading to the identification of potent antiproliferative agents. []
  • Relevance: The core structural element, 1H-indazol-6-yl, is shared between these compounds and N-(1H-indazol-6-yl)thiourea. The presence of the indolin-2-one moiety in these PLK4 inhibitors, attached to the indazole ring through a methylene linker, suggests an area of structural divergence that could be explored for modifying the activity and target profile of N-(1H-indazol-6-yl)thiourea. []

4-[1H-Indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates

  • Compound Description: This class of compounds led to the development of dual human epidermal growth factor receptor (HER)1/HER2 kinase inhibitors with significant biochemical potency and selectivity. Notably, compound BMS-599626 (structure not explicitly provided) emerged as a clinical candidate for treating solid tumors due to its favorable pharmacokinetic profile and in vivo activity in HER1 and HER2 driven models. []
  • Relevance: Although structurally distinct from N-(1H-indazol-6-yl)thiourea, this compound class is related as both feature an indazole core. This compound class highlights the potential of indazole derivatives as kinase inhibitors. Exploring analogous modifications on the thiourea moiety in N-(1H-indazol-6-yl)thiourea, inspired by the structural features present in these carbamates, could be of interest. []

5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)

  • Compound Description: Pazopanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor under clinical development for renal-cell cancer and other solid tumors. It works by blocking the VEGF signaling pathway, a crucial target in cancer therapy. []
  • Relevance: Although Pazopanib's core structure differs from N-(1H-indazol-6-yl)thiourea, it features a 2H-indazol-6-yl moiety, highlighting the significance of indazole derivatives in medicinal chemistry. Pazopanib's structure, with its diverse substitutions on the indazole and the presence of pyrimidine and benzenesulfonamide groups, could serve as inspiration for exploring similar modifications on N-(1H-indazol-6-yl)thiourea to potentially modulate its biological activity or explore different targets. []

(E)-3-(1-Substituted-1H-indazol-5-yl)-N-hydroxypropenamides

  • Compound Description: These compounds were designed as novel histone deacetylase inhibitors (HDACIs) incorporating an indazole moiety. [, ]
  • Relevance: While structurally different from N-(1H-indazol-6-yl)thiourea, the presence of the 1H-indazol-5-yl moiety in these compounds showcases the importance of the indazole scaffold in medicinal chemistry. This structural similarity could warrant investigations into incorporating similar modifications found in these HDACIs onto the thiourea moiety of N-(1H-indazol-6-yl)thiourea, potentially leading to altered biological activity profiles. [, ]

N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Relevance: This compound highlights the application of indazole derivatives in targeting tyrosine kinases. While structurally different from N-(1H-indazol-6-yl)thiourea, the presence of the 1H-indazol-4-yl group suggests a shared interest in the indazole scaffold. Exploring analogous structural modifications, particularly around the urea moiety of ABT-869, could provide valuable insights for optimizing N-(1H-indazol-6-yl)thiourea. []

N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide

  • Compound Description: This compound is a potent inhibitor of the T315I mutation in BCR-ABL tyrosine kinase, showing potential for treating chronic myelogenous leukemia. [, , ]
  • Relevance: While structurally different from N-(1H-indazol-6-yl)thiourea, both compounds share the 1H-indazol-6-yl moiety, suggesting potential structure-activity relationships. This shared feature, along with the presence of sulfur-containing groups in both compounds (thiourea in the main compound and sulfanyl in this compound), highlights an area for exploration. Investigating the effects of incorporating similar pyridinylvinyl and benzamide substituents, as found in this compound, onto N-(1H-indazol-6-yl)thiourea could be beneficial for modulating its biological activity. [, , ]

N-(1-Acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

  • Compound Description: This compound is a derivative of indazole, characterized by X-ray crystallography to understand its structural features, particularly the planarity and dihedral angle between its ring systems. []
  • Relevance: The presence of the 1H-indazol-6-yl moiety in both this compound and N-(1H-indazol-6-yl)thiourea suggests a potential structure-activity relationship. Investigating the impact of introducing substituents like acetyl, chlorine, and methoxybenzenesulfonamide, as found in this compound, onto N-(1H-indazol-6-yl)thiourea could be of interest for modifying its properties. []

3-{1-[(1-Allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione

  • Compound Description: This compound is a derivative of indazole with its structure characterized by X-ray crystallography, focusing on its conformation and intermolecular interactions. []
  • Relevance: Although structurally different from N-(1H-indazol-6-yl)thiourea, this compound shares the 1H-indazol-6-yl unit, highlighting a potential area for structure-activity relationship studies. The presence of the pyran-2,4-dione ring system and the allyl group, connected via an ethylidene linker to the indazole nitrogen, provides structural insights. Exploring modifications on the thiourea group of N-(1H-indazol-6-yl)thiourea, incorporating features found in this compound, could be relevant for modulating its biological activity or target profile. []

N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives

  • Compound Description: This series of compounds represents a novel class of potent cyclin-dependent kinase 7 (CDK7) inhibitors. They exhibit promising activity in inhibiting cyst growth, making them potential therapeutic agents for autosomal dominant polycystic kidney disease (ADPKD). []
  • Relevance: While structurally distinct from N-(1H-indazol-6-yl)thiourea, this series shares the common feature of an 1H-indazol-yl core. The variations in substitution patterns and the presence of pyridinyl and benzamide groups in these CDK7 inhibitors could offer valuable insights for modifying the thiourea group in N-(1H-indazol-6-yl)thiourea. Exploring such modifications could be valuable for modulating the compound's activity or target profile. []

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective RIP2 kinase inhibitor, serving as a valuable tool compound for investigating the role of RIP2 in NOD1 and NOD2 mediated disease pathways. []
  • Relevance: Although structurally distinct from N-(1H-indazol-6-yl)thiourea, GSK583 showcases the potential of indazole derivatives as kinase inhibitors. This structural similarity, particularly the presence of the 1H-indazol-3-yl moiety, could inspire investigations into incorporating similar modifications on the thiourea moiety of N-(1H-indazol-6-yl)thiourea. Such modifications, inspired by GSK583's structure, could potentially lead to altered biological activity profiles. []

1-[1-(4,5-Dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and 3-phenylthiourea Derivatives

  • Compound Description: These two series of derivatives were synthesized and assessed for their in vitro cytotoxic activities against cancer cell lines. While most urea derivatives showed minimal activity, the thiourea derivatives, particularly 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea (19), exhibited significant cancer cell growth inhibitory effects. []
  • Relevance: The thiourea derivatives in this study, especially compound 19, share a striking structural resemblance with N-(1H-indazol-6-yl)thiourea. This similarity strongly suggests a potential structure-activity relationship, specifically highlighting the importance of the thiourea moiety and the indazole core for cytotoxic activity. Examining the impact of introducing substituents, like the 4,5-dihydrooxazol-2-yl group found in compound 19, onto the indazole ring of N-(1H-indazol-6-yl)thiourea could be highly relevant for modulating its potency and selectivity against cancer cell lines. []

1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)

  • Compound Description: ML380 acts as a potent positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor (mAChR) subtype 5 (M5). This compound emerged from a high throughput screening and subsequent optimization, demonstrating modest CNS penetration in preclinical studies. []
  • Relevance: While structurally distinct from N-(1H-indazol-6-yl)thiourea, ML380 underscores the relevance of indazole derivatives in medicinal chemistry. This structural similarity, specifically the presence of the 1H-indazol-5-yl moiety, suggests that exploring modifications on the thiourea group of N-(1H-indazol-6-yl)thiourea, inspired by the structural features of ML380, could be valuable. Such modifications might lead to the discovery of new biological activities or altered target profiles for N-(1H-indazol-6-yl)thiourea. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. Activators of hERG channels hold potential for treating acquired and congenital long QT (LQT) syndrome. ITP-2 represents a structurally distinct class of hERG activators. []
  • Relevance: Despite structural differences from N-(1H-indazol-6-yl)thiourea, ITP-2 shares the 1H-indazol-5-yl moiety, highlighting a common structural motif. The unique structure of ITP-2, with its pyrimidine and trifluoromethoxyphenyl groups linked to the indazole via an oxymethylene bridge, suggests a direction for exploration. Investigating similar modifications on N-(1H-indazol-6-yl)thiourea could be valuable for understanding the structure-activity relationships and potentially discovering new biological activities or target profiles. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 is a novel and potent neuropeptide Y Y2 receptor (Y2) antagonist. This compound displays high selectivity for Y2 over other Y receptors and effectively inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding, making it a valuable pharmacological tool for studying Y2 receptor function. []
  • Relevance: While structurally distinct from N-(1H-indazol-6-yl)thiourea, JNJ-5207787's structure is interesting because it showcases the use of complex and bulky substituents around a central heterocyclic scaffold. Although not directly containing an indazole ring, its structure suggests potential avenues for exploring similar modifications on N-(1H-indazol-6-yl)thiourea. Incorporating bulky and structurally diverse substituents, inspired by JNJ-5207787, could lead to significant alterations in the compound's biological activity or target profile. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, currently undergoing evaluation in human clinical trials for cancer treatment. The compound's development stemmed from research on thieno[3,2-d]pyrimidine derivatives as inhibitors of PI3 kinase p110alpha. []
  • Relevance: Despite its structural difference from N-(1H-indazol-6-yl)thiourea, GDC-0941 highlights the significance of indazole derivatives as kinase inhibitors, particularly for cancer therapy. The presence of the 1H-indazol-4-yl moiety in GDC-0941, albeit in a different position compared to the main compound, suggests a shared interest in this scaffold. GDC-0941's complex structure, featuring thieno[3,2-d]pyrimidine, piperazine, and morpholine rings, could offer inspiration for exploring diverse modifications on N-(1H-indazol-6-yl)thiourea, potentially uncovering new biological activities or target profiles. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent, selective, metabolically stable, and soluble calcitonin gene-related peptide (CGRP) receptor antagonist. Identified through structure-based drug design, HTL22562 shows promise as a clinical candidate for acute migraine treatment due to its favorable pharmacological properties, including rapid systemic exposure and a low potential for hepatotoxicity. []
  • Relevance: While structurally distinct from N-(1H-indazol-6-yl)thiourea, HTL22562 showcases the relevance of indazole derivatives in medicinal chemistry, particularly in targeting the CGRP receptor. The presence of the 1H-indazol-5-yl moiety in HTL22562, though at a different position compared to the main compound, suggests a shared interest in this scaffold. Exploring analogous structural modifications on N-(1H-indazol-6-yl)thiourea, drawing inspiration from HTL22562's structure, could be valuable for modulating its biological activity or exploring its potential against CGRP receptors. []

N-Ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea and N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea

  • Compound Description: These two compounds, along with their triclinic polymorph [], are thiourea derivatives containing a 1,2,4-triazole ring. Their structures have been characterized by X-ray crystallography, revealing key features like intramolecular hydrogen bonding, tautomeric forms, and crystal packing arrangements. [, , ]
  • Relevance: While structurally distinct from N-(1H-indazol-6-yl)thiourea, these compounds highlight the broader class of thiourea derivatives and their potential in crystal engineering and medicinal chemistry. The presence of the thiourea group, a key feature in N-(1H-indazol-6-yl)thiourea, suggests that exploring similar modifications and substitutions on the indazole ring, inspired by these triazole-containing compounds, could be of interest. Such investigations might reveal new insights into structure-activity relationships and potentially lead to compounds with distinct biological activities. [, , ]

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. This compound exhibits promising characteristics for migraine treatment, including excellent potency, a favorable toxicology profile, remarkable aqueous solubility, good intranasal bioavailability, and dose-dependent activity in migraine models. []
  • Relevance: Although structurally distinct from N-(1H-indazol-6-yl)thiourea, BMS-694153 highlights the use of indazole derivatives in targeting the CGRP receptor for migraine treatment. The presence of the 1H-indazol-5-yl moiety in BMS-694153, albeit at a different position compared to the main compound, suggests a shared interest in this scaffold. Exploring structural modifications on N-(1H-indazol-6-yl)thiourea, inspired by the complex and bulky substituents present in BMS-694153, could be valuable for modulating its biological activity or exploring its potential against CGRP receptors. []

2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs

  • Compound Description: These compounds represent a novel series synthesized and evaluated for their anticancer activity. They were prepared using a Suzuki-Miyaura coupling reaction and screened against a panel of cancer cell lines. Compound 3e exhibited significant growth inhibition (99.16%) against the CNS cancer cell line SNB-75. []
  • Relevance: Despite structural differences from N-(1H-indazol-6-yl)thiourea, this series highlights the potential of indazole derivatives in anticancer research. The presence of the 1H-indazol-5-yl moiety in these analogs, although at a different position compared to the main compound, suggests a shared interest in this scaffold. The use of arylisonicotinamide substituents in these analogs provides structural insights for exploring modifications on N-(1H-indazol-6-yl)thiourea, potentially leading to derivatives with enhanced or altered biological activities. []
  • Compound Description: This Schiff base ligand and its metal complexes were synthesized and investigated for their antimicrobial activities. The compounds demonstrated significant antimicrobial activity against various bacterial species. []
  • Relevance: While structurally distinct from N-(1H-indazol-6-yl)thiourea, the inclusion of this compound class highlights the significance of exploring various heterocyclic scaffolds for biological activity. The exploration of similar metal complexation strategies with N-(1H-indazol-6-yl)thiourea could be an intriguing avenue for future research. Evaluating the impact of metal coordination on the biological activity and target profile of N-(1H-indazol-6-yl)thiourea could provide valuable insights. []

7-Bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

  • Compound Description: This clonidine analog is an alpha 2 adrenergic agonist demonstrating potent anticoccidial activity against Eimeria tenella in chickens. It exhibits efficacy at low concentrations (7.5 ppm) in feed, comparable to commercially available anticoccidial agents like maduramicin. The compound's anticoccidial effect is attributed to its interaction with a receptor exhibiting characteristics similar to the vertebrate alpha 2 adrenoceptor. []
  • Relevance: Both 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine and N-(1H-indazol-6-yl)thiourea share the 1H-indazol-6-yl moiety, suggesting a potential structure-activity relationship. The presence of the imidazolidinylidene substituent on the indazole ring, along with the bromine atom, contributes to the compound's potent anticoccidial activity. Exploring analogous modifications on the thiourea group of N-(1H-indazol-6-yl)thiourea, incorporating features found in this compound, could be relevant for modulating its biological activity and potentially exploring its anticoccidial properties. []

Properties

CAS Number

99055-55-7

Product Name

N-(1H-indazol-6-yl)thiourea

IUPAC Name

1H-indazol-6-ylthiourea

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H,(H,10,12)(H3,9,11,13)

InChI Key

ZEZWIBRGVUVPJD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=S)N)NN=C2

Solubility

25.4 [ug/mL]

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.